
2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate is an organic compound with a complex structure that includes a cyclohexene ring, an acetate group, and a pent-4-enoyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-1-en-1-yl acetate with pent-4-enoyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The acetate group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halides or amines.
Scientific Research Applications
2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Cyclohex-1-en-1-yl acetate
- Methyl 4-(prop-1-en-2-yl)cyclohex-1-enecarboxylate
- 4-Isopropyl-1-methylcyclohex-2-enol
Uniqueness
2-(Pent-4-enoyl)cyclohex-1-en-1-yl acetate is unique due to its specific structural features, which confer distinct chemical properties and reactivity. Its combination of a cyclohexene ring, acetate group, and pent-4-enoyl side chain makes it a valuable compound for various applications and research studies.
Properties
CAS No. |
71687-27-9 |
|---|---|
Molecular Formula |
C13H18O3 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2-pent-4-enoylcyclohexen-1-yl) acetate |
InChI |
InChI=1S/C13H18O3/c1-3-4-8-12(15)11-7-5-6-9-13(11)16-10(2)14/h3H,1,4-9H2,2H3 |
InChI Key |
HKAHDVOPMIQEFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(CCCC1)C(=O)CCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


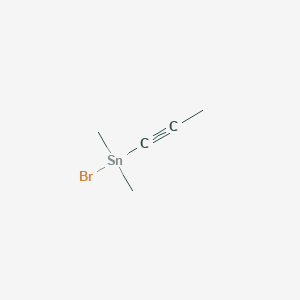

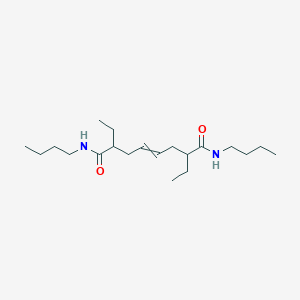
![3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutanal](/img/structure/B14470281.png)
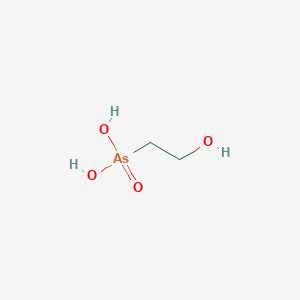


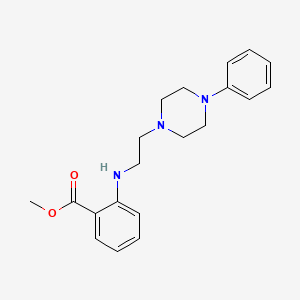
![N-[1-(3-Chloropropyl)piperidin-4-yl]-2-methoxybenzamide](/img/structure/B14470297.png)
![1-[(Methylsulfanyl)methoxy]octane](/img/structure/B14470299.png)
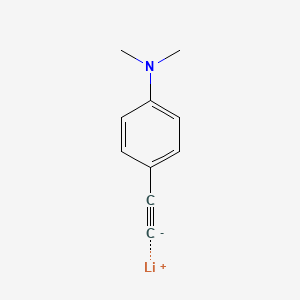


![4,4'-[Hexane-1,6-diylbis(oxy)]bis(3-bromobenzaldehyde)](/img/structure/B14470328.png)
